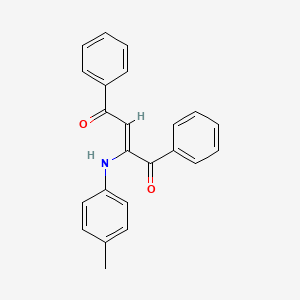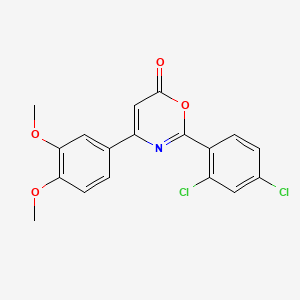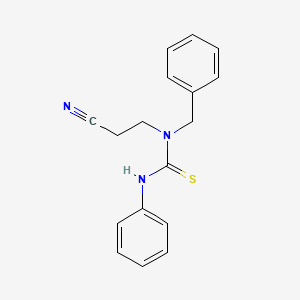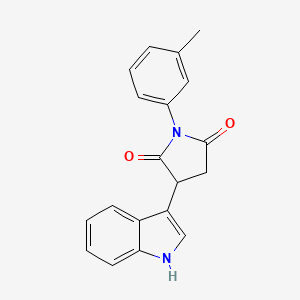
(Z)-1,4-diphenyl-2-(4-toluidino)-2-butane-1,4-dione
Descripción general
Descripción
(Z)-1,4-diphenyl-2-(4-toluidino)-2-butane-1,4-dione is an organic compound that belongs to the class of β-amino carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-diphenyl-2-(4-toluidino)-2-butane-1,4-dione can be achieved through a Mannich reaction. This reaction involves the condensation of acetophenone, an aromatic aldehyde, and an aromatic amine in the presence of a catalyst such as triphenylphosphine (PPh3) under solvent-free conditions at room temperature . The reaction proceeds efficiently, yielding the desired β-amino carbonyl compound in excellent yields.
Industrial Production Methods
Industrial production methods for this compound typically involve similar Mannich reaction protocols but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,4-diphenyl-2-(4-toluidino)-2-butane-1,4-dione undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene.
Reduction: Corresponding amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(Z)-1,4-diphenyl-2-(4-toluidino)-2-butane-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of (Z)-1,4-diphenyl-2-(4-toluidino)-2-butane-1,4-dione involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by catalysts such as supported zeolite nanoparticles . The specific molecular targets and pathways depend on the type of reaction and the conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile
- 1-(4-chlorobenzyl)-3-[(Z)-1-(4-toluidino)methylidene]-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H)-trione
Uniqueness
(Z)-1,4-diphenyl-2-(4-toluidino)-2-butane-1,4-dione is unique due to its specific structural features and reactivity. The presence of both aromatic rings and the β-amino carbonyl moiety allows for a wide range of chemical transformations and applications. Its ability to undergo Mannich reactions efficiently under mild conditions further distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
(Z)-2-(4-methylanilino)-1,4-diphenylbut-2-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-17-12-14-20(15-13-17)24-21(23(26)19-10-6-3-7-11-19)16-22(25)18-8-4-2-5-9-18/h2-16,24H,1H3/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVVCLUJRPAALP-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C\C(=O)C2=CC=CC=C2)/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3956121.png)







![1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3956191.png)
![2-(dimethylamino)ethyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B3956199.png)

![3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B3956203.png)
![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3956211.png)
![7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B3956214.png)
